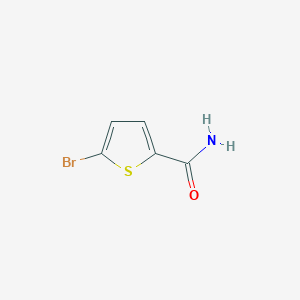

5-ブロモチオフェン-2-カルボキサミド

概要

説明

“5-Bromothiophene-2-carboxamide” is a chemical compound with the CAS Number: 76371-66-9 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 5-bromo-1H-1lambda3-thiophene-2-carboxamide .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are related to 5-Bromothiophene-2-carboxamide, has been observed via a Suzuki cross-coupling reaction .

Molecular Structure Analysis

The InChI code for 5-Bromothiophene-2-carboxamide is 1S/C5H5BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H, (H2,7,8) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been observed .

Physical and Chemical Properties Analysis

5-Bromothiophene-2-carboxamide has a molecular weight of 207.07 .

科学的研究の応用

有機エレクトロニクスおよびオプトエレクトロニクス

5-ブロモチオフェン-2-カルボキサミドは、有機半導体のビルディングブロックとして機能します。その共役構造により、効率的な電荷輸送が可能になり、有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)、および光起電デバイスでの使用に適しています。 研究者は、これらの用途における性能を最適化するために、その電子特性、バンドギャップ、および電荷移動度を調査しています .

非線形光学(NLO)材料

この化合物のπ共役系は、その非線形光学特性に寄与しています。NLO材料は、レーザー技術、光スイッチ、および周波数変換デバイスで用途が見られます。 研究者は、5-ブロモチオフェン-2-カルボキサミド誘導体の第二高調波発生(SHG)効率とその他のNLOパラメータを調査しています .

医薬品化学

5-ブロモチオフェン-2-カルボキサミド誘導体の生物活性を探求することは重要です。研究者は、酵素や受容体などの生物学的標的との相互作用を研究して、潜在的な薬物候補を特定しています。 これらの誘導体は、抗炎症、抗菌、または抗癌特性を示す可能性があります .

材料科学

5-ブロモチオフェン-2-カルボキサミドを含む官能化チオフェンは、材料科学で役割を果たします。それらは、ポリマー、コーティング、およびセンサーに組み込むことができます。 研究者は、他の材料との適合性、安定性、および機械的特性を調査しています .

合成方法

5-ブロモチオフェン-2-カルボキサミドの合成には、興味深い方法が関与しています。研究者は、この化合物を効率的に得るために、ワンポット縮合反応と鈴木カップリング反応を調査しています。 これらの合成経路を理解することで、調整された特性を持つ同様の誘導体の設計に役立ちます .

計算化学

密度汎関数理論(DFT)計算は、5-ブロモチオフェン-2-カルボキサミド誘導体の電子構造、反応性、および安定性に関する洞察を提供します。 研究者は、さまざまな環境における挙動を予測するために、フロンティア分子軌道、電荷分布、およびその他の記述子を分析しています .

作用機序

Target of Action

The primary targets of 5-Bromothiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound with diverse applications in organic synthesis and material chemistry .

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action. As a thiophene derivative, 5-bromothiophene-2-carboxamide might interact with its targets through various chemical reactions such as nucleophilic substitution, coupling, and cyclization . These reactions could introduce different functional groups and conformations, potentially altering the activity of the target molecules .

Biochemical Pathways

Thiophene derivatives are known to participate in a wide range of reactions, potentially affecting various biochemical pathways . .

Result of Action

Thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects

Action Environment

The action, efficacy, and stability of 5-Bromothiophene-2-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .

将来の方向性

生化学分析

Biochemical Properties

5-Bromothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent and selective inhibitors for BCATm, a mitochondrial branched-chain aminotransferase . The compound binds to the active site of BCATm via multiple hydrogen bond and van der Waals interactions .

Cellular Effects

The cellular effects of 5-Bromothiophene-2-carboxamide are largely dependent on the specific biochemical reactions it participates in. For instance, when used as a BCATm inhibitor, it can influence cell function by altering the levels of branched-chain amino acids in the cell

Molecular Mechanism

The molecular mechanism of 5-Bromothiophene-2-carboxamide is closely tied to its biochemical properties. As a BCATm inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transamination of branched-chain amino acids . This interaction is facilitated by the compound’s unique structure, which allows for multiple points of contact with the enzyme .

Metabolic Pathways

The specific metabolic pathways involving 5-Bromothiophene-2-carboxamide are not well-established. Given its role as a BCATm inhibitor, it may be involved in the metabolism of branched-chain amino acids

特性

IUPAC Name |

5-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345593 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76371-66-9 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76371-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

![ethyl 6-tert-butyl-2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442509.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442510.png)

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)

![(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B442519.png)

![1,4-Bis[3-(3,4-dimethoxyphenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442521.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![4-CHLORO-1-METHYL-N'~5~-{(E)-1-[3-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B442523.png)

![Ethyl 4,5-dimethyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B442527.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)